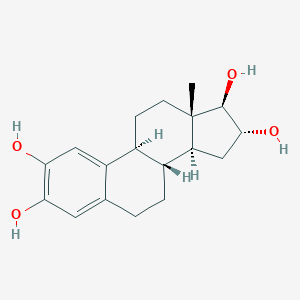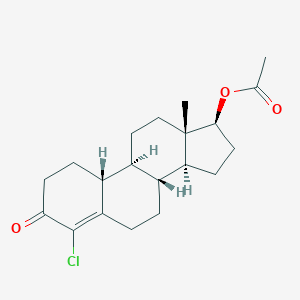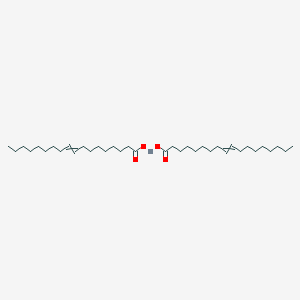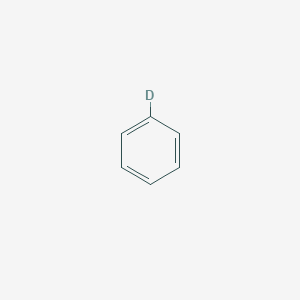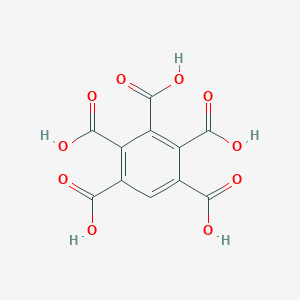
Antimony oxide sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony oxide sulfide, also known as antimony trisulfide, is a chemical compound with the formula Sb2S3. It is a dark grey or black solid with a metallic lustre and is insoluble in water. Antimony oxide sulfide is widely used in the electronics industry, as a flame retardant, and as a pigment in paints and plastics. Its unique properties make it an important material for scientific research.
Mecanismo De Acción
The mechanism of action of Antimony oxide sulfide oxide sulfide is not fully understood. However, it is believed that its unique electronic and optical properties play a role in its activity. Antimony oxide sulfide has been shown to have photocatalytic activity, which is believed to be due to its ability to absorb light and generate electron-hole pairs.
Efectos Bioquímicos Y Fisiológicos
Antimony oxide sulfide has been shown to have low toxicity in humans and animals. However, its long-term effects on human health are not fully understood. Studies have shown that exposure to Antimony oxide sulfide oxide sulfide can cause respiratory irritation and skin irritation in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antimony oxide sulfide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be easily handled. However, it has limitations in terms of its solubility and reactivity with other chemicals. These limitations must be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on Antimony oxide sulfide oxide sulfide. One area of interest is its potential use as a material for energy storage devices. Another area of research is its use as a photocatalyst for water splitting. Additionally, further studies are needed to fully understand the mechanism of action of Antimony oxide sulfide oxide sulfide and its potential applications in various fields.
In conclusion, Antimony oxide sulfide oxide sulfide is a unique and important material for scientific research. Its properties and potential applications make it an exciting area of study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Métodos De Síntesis
Antimony oxide sulfide can be synthesized by the reaction of Antimony oxide sulfide trichloride with hydrogen sulfide gas. The reaction takes place at high temperatures and produces a black powder. The purity and morphology of the Antimony oxide sulfide oxide sulfide can be controlled by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
Antimony oxide sulfide has been extensively studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a photocatalyst for water splitting, and as a material for energy storage devices. Antimony oxide sulfide has also been studied for its optical and electronic properties, making it a promising material for optoelectronic devices.
Propiedades
Número CAS |
1333-30-8 |
|---|---|
Nombre del producto |
Antimony oxide sulfide |
Fórmula molecular |
O3S3Sb4 |
Peso molecular |
631.2 g/mol |
Nombre IUPAC |
antimony(3+);oxygen(2-);trisulfide |
InChI |
InChI=1S/3O.3S.4Sb/q6*-2;4*+3 |
Clave InChI |
VTLGDJNPTTZFFV-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Otros números CAS |
1333-30-8 |
Sinónimos |
Antimony oxide sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



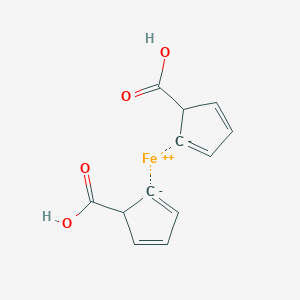
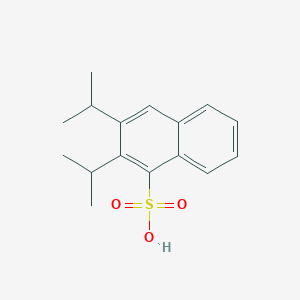
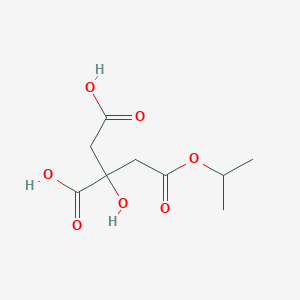
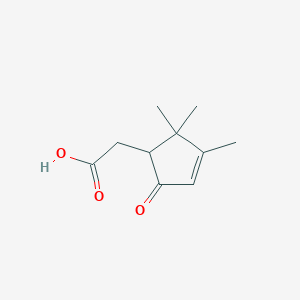
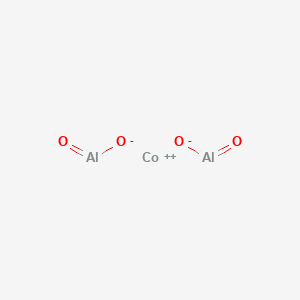
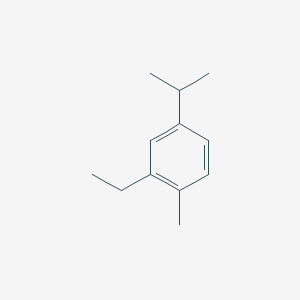
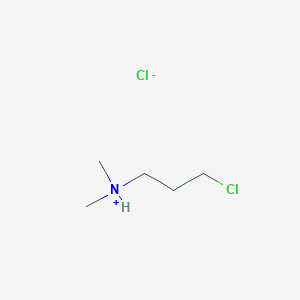
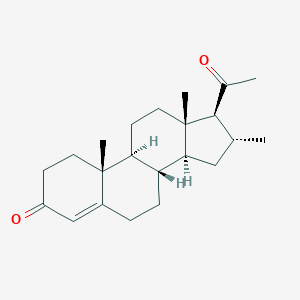
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
